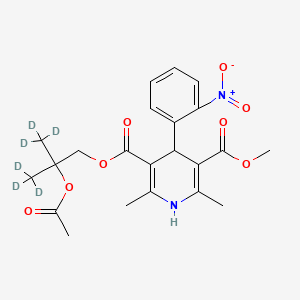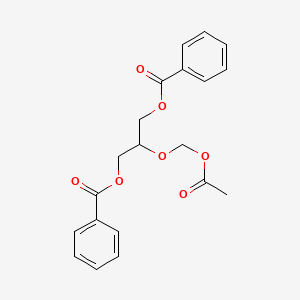
R-Hydroxy Topiramate
説明
R-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It has an average mass of 355.361 Da and a monoisotopic mass of 355.093689 Da . It is used in the field of neurology research .
Synthesis Analysis
The synthesis of topiramate, which is closely related to this compound, involves multiple steps. One process involves reacting 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfamoyl chloride in the presence of sodium hydride using dimethylformamide (DMF) as solvent . Another process involves the formation of a chlorosulfate ester, which is then treated with a metal azide and finally reduced . These processes are complex and require careful control of conditions .Molecular Structure Analysis
This compound has a complex molecular structure. It has 10 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 144 Ų, and it has a molar refractivity of 75.9±0.4 cm³ .Chemical Reactions Analysis
Topiramate, a related compound, has been analyzed using high-performance liquid chromatography (HPLC) methods for quantitative analysis . These methods take into account the lack of chromophoric moieties on its structure and use various detection techniques, including derivatization with fluorescent moieties and UV-absorbing moieties, conductivity detection, evaporative light scattering detection, refractive index detection, chemiluminescent nitrogen detection, and MS detection .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 492.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its flash point is 251.7±31.5 °C, and it has an index of refraction of 1.513 .科学的研究の応用
Neuroprotective Effects : Topiramate has demonstrated protective effects against excitotoxic and ischemic damage in the retina, which may have implications for treating retinal diseases like central retinal artery occlusion, diabetic retinopathy, and glaucoma (Yoneda et al., 2003).
Antiepileptic Properties : Identified as a broad-spectrum anticonvulsant, Topiramate was initially discovered during a project searching for new antidiabetic agents. It functions mainly as a neurostabilizer by attenuating the excitability of brain neuronal pathways (Maryanoff, 2009).
Inhibition of Calcium Influx : The drug inhibits calcium influx mediated by AMPA and Kainate receptors in various types of neuronal cultures, potentially contributing to its antiepileptic and neuroprotective properties (Poulsen et al., 2004).
Effects on Acid-Base Balance : Topiramate can cause metabolic acidosis by impairing HCO3- reabsorption and H+ excretion in the renal tubules, leading to mixed renal tubular acidosis (Mirza et al., 2009).
Modulation of Amygdala Excitability : The drug reduces excitability in the basolateral amygdala by inhibiting GluK1 (GluR5) kainate receptors and positively modulating GABAA receptors on principal neurons, which might contribute to its therapeutic effects in epilepsy (Braga et al., 2009).
Cognitive Function Impact : Topiramate has been associated with a negative impact on cognition, particularly affecting verbal processing, which should be considered when prescribing this medication (Thompson et al., 2000).
Use in Treating Alcoholism : It has shown potential in treating alcoholism, acting as a GABAergic medication (Johnson et al., 2005).
Increase in Cerebral GABA : Topiramate significantly increases GABA concentrations in the human brain, which is crucial for its anticonvulsant action (Kuzniecky et al., 1998).
Efficacy in Symptomatic Epilepsy : It has been effective in treating adult patients with symptomatic epilepsy of various aetiologies, both as monotherapy and adjunctive therapy (Lu et al., 2009).
Blood-Brain Barrier Disruption : Topiramate has been associated with blood-brain barrier disruption and angle-closure glaucoma of acute onset (Tran et al., 2006).
Inhibition of Carbonic Anhydrase Isoenzymes : Topiramate acts as an inhibitor of various carbonic anhydrase isozymes, which is relevant to its action mechanism (Dodgson et al., 2000).
Interaction with Calcium Channels : The interaction with L-type calcium channels is an important aspect of its antiepileptic activity (Russo et al., 2004).
Serotonin Levels in Children with Epilepsy : Topiramate may influence serotonin metabolism, as observed by increased plasma serotonin levels in children with epilepsy (Grosso et al., 2008).
Aggression Management : It inhibits offensive aggression by targeting the ventrolateral periaqueductal gray area (Chou, 2020).
Limitations in Treating Cocaine Dependence : Topiramate may increase the rewarding properties of cocaine, limiting its usefulness in treating cocaine dependence (Arenas et al., 2016).
Migraine Aura Prophylaxis : Preliminary studies indicate its efficacy in treating migraine aura (Lampl et al., 2004).
Alcohol Consumption Modulation : Naltrexone combined with topiramate showed reduced ethanol consumption and motivation to drink, with implications for alcohol consumption treatment (Navarrete et al., 2014).
作用機序
Target of Action
R-Hydroxy Topiramate, also known as Topiramate, is a second-generation antiepileptic drug . It primarily targets several components in the nervous system:
- Sodium and Calcium Voltage-Gated Channels : Topiramate blocks these channels, which play a crucial role in the propagation of action potentials in neurons .
- Glutamate Receptors : It inhibits these receptors, which are responsible for the majority of excitatory neurotransmission in the brain .
- Gamma-Aminobutyric Acid (GABA) Receptors : Topiramate enhances these receptors, which mediate inhibitory neurotransmission .
- Carbonic Anhydrase : It inhibits certain isozymes of this enzyme .
Mode of Action
Topiramate interacts with its targets to prevent seizures and migraines. By blocking sodium and calcium channels, it inhibits the propagation of action potentials, reducing neuronal excitability . The inhibition of glutamate receptors further decreases excitatory neurotransmission . Conversely, the enhancement of GABA receptors increases inhibitory neurotransmission, providing a counterbalance . The inhibition of carbonic anhydrase could contribute to its anticonvulsant effects .
Biochemical Pathways
Topiramate’s actions on its targets affect several biochemical pathways. The blocking of sodium and calcium channels and the inhibition of glutamate receptors decrease excitatory neurotransmission . The enhancement of GABA receptors increases inhibitory neurotransmission . These actions collectively contribute to a decrease in neuronal hyperexcitability, a common characteristic of seizures.
Pharmacokinetics
Topiramate’s pharmacokinetics exhibit substantial inter-individual variability . Factors such as age, renal function, and concomitant medications can affect its clearance . The estimated clearance of Topiramate without covariate effects ranges from 1.15 to 2.25 L/h .
Result of Action
The molecular and cellular effects of Topiramate’s action primarily involve a reduction in neuronal excitability, which helps to control seizures and prevent migraines . Additionally, it has been found to effectively reduce insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .
Action Environment
Environmental factors such as concomitant medications, weight, age, and renal function can influence the action, efficacy, and stability of Topiramate . For instance, co-administration with certain medications can affect its clearance . Therefore, these factors should be considered when prescribing and monitoring Topiramate therapy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
R-Hydroxy Topiramate interacts with various enzymes and proteins in the body. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively reduces insulin resistance in C2C12 and 3T3L-1 cells . In C2C12 cells, it significantly lowers SORBS1 gene and protein levels. In 3T3L-1 cells, this compound upregulates CTGF and downregulates MAPK8 and KPNA1 genes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to certain membrane ion channel proteins at phosphorylation sites, thereby allosterically modulating channel conductance and secondarily inhibiting protein phosphorylation .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. The estimated clearance of this compound without covariate effects ranges from 1.15 to 2.25 L/h . Significant predictors for its clearance include concomitant medications, weight, age, creatinine clearance, and daily dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to be effective in several animal models of epilepsy, including maximal electroshock seizures in rats and mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is not extensively metabolized in patients on monotherapy or in patients not prescribed with enzyme-inducing drugs, and typically, 40–50% of a this compound dose is excreted unchanged via the kidneys .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥80%. Its volume of distribution is 0.6–0.8 L/kg, and plasma protein binding is 15% .
Subcellular Localization
As our understanding of RNA subcellular localization continues to grow
特性
IUPAC Name |
[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-FBHFSLSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652615 | |
| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198215-62-2, 198215-60-0 | |
| Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Hydroxy topiramate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-HYDROXY TOPIRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)
![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)
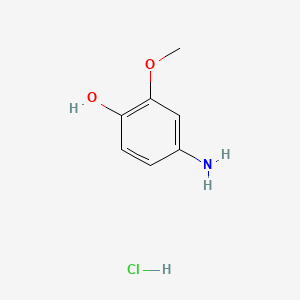
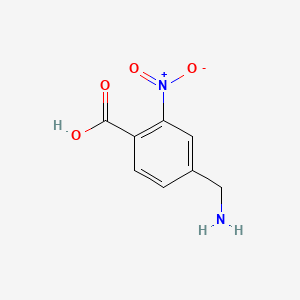
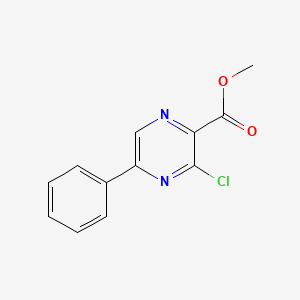
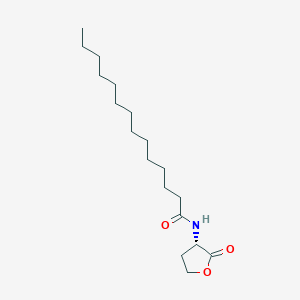
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)

